molecular formula C17H17N3OS B2770005 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886945-15-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2770005
CAS No.: 886945-15-9
M. Wt: 311.4
InChI Key: HCGWXVGIBJQTRW-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule based on a benzothiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research. Although specific biological data for this exact compound is limited, closely related N-(benzothiazol-2-yl)acetamide derivatives are prominent in scientific investigations. These analogs demonstrate a range of bioactive properties, suggesting this compound's high research value. One key area of interest is antimicrobial research, where similar acetamide-benzothiazole compounds have shown potent urease inhibition activity, in some cases exceeding the efficacy of standard inhibitors like thiourea . Urease enzymes are critical virulence factors in pathogens like Helicobacter pylori , making such inhibitors valuable for research into anti-ulcer and anti-infection strategies . Furthermore, structural analogs exhibit significant potential in neurological disease research, demonstrating potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), which are key targets in Alzheimer's disease studies . Other benzothiazole derivatives have also been investigated as neuronal nitric oxide synthase (nNOS) inhibitors, indicating a potential application in neuroprotective research for conditions like Parkinson's disease . The mechanism of action for this class of compounds often involves targeted enzyme inhibition, with molecular docking studies confirming that acetamide derivatives can bind effectively to enzyme active sites through key hydrogen bonding interactions . This compound is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-7-15-16(8-12(11)2)22-17(19-15)20(13(3)21)10-14-5-4-6-18-9-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGWXVGIBJQTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a benzothiazole moiety and a pyridine ring. The molecular formula is C15H16N2OSC_{15}H_{16}N_2OS with a molecular weight of approximately 284.36 g/mol.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Amidation: Reacting the benzothiazole derivative with pyridin-3-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Biological Activity

This compound exhibits various biological activities, which are summarized below:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown antibacterial and antifungal effects against various pathogens, with minimal inhibitory concentrations (MICs) often reported in the range of 50 μg/mL .

Anti-inflammatory Properties

Research has indicated that benzothiazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. In vitro studies have shown that these compounds can effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, specific derivatives exhibited IC50 values as low as 28 ng/mL against certain cancer cell lines, indicating strong anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus disrupting their function.
  • Interaction with Molecular Targets: Molecular docking studies suggest that this compound can effectively bind to various protein receptors involved in disease pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

StudyFocusFindings
AntimicrobialShowed potent antibacterial and antifungal activity with MIC values around 50 μg/mL.
Anti-inflammatoryDemonstrated significant inhibition of COX enzymes in vitro.
AnticancerExhibited selective cytotoxicity against tumorigenic cell lines with IC50 values as low as 28 ng/mL.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core , a benzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
  • Amidation: The final step involves the formation of the benzamide by reacting the nitro-substituted benzo[d]thiazole with pyridin-3-ylmethylamine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Pharmacological Properties

The compound is part of the thiazole derivatives family, which have been associated with diverse biological activities including:

  • Antimicrobial Activity: Thiazole derivatives have shown effectiveness against various pathogens.
  • Anticancer Activity: Studies indicate that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231 .

Case Studies

  • Cytotoxicity Studies: A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated significant inhibition rates against various cancer cell lines, suggesting potential therapeutic applications .
  • Biological Mechanisms: Research has demonstrated that thiazole derivatives can inhibit specific pathways involved in cancer progression, enhancing their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial and fungal strains
AnticancerSignificant cytotoxicity against multiple cancer cell lines
Enzyme InhibitionModulation of specific enzymes involved in disease pathways

Comparison with Similar Compounds

Key Structural Differences :

  • Pyridin-3-ylmethyl vs. Piperazine/Thio Groups : The pyridine substituent introduces aromaticity and basicity, contrasting with the hydrogen-bonding capacity of piperazine or the electrophilic sulfur in thioether derivatives.
  • Dimethyl vs. Methylenedioxy Substituents : Dimethyl groups increase steric bulk and lipophilicity compared to the fused methylenedioxy ring, which may enhance metabolic stability .

Pharmacological Activity

Compound Class Biological Activity Key Findings Reference
Piperazine-linked analogs Antidepressant (tail suspension test in mice) Compound 3g (40 mg/kg) showed reduced immobility time comparable to fluoxetine .
Thiazolidinedione derivatives Cytotoxic/Histone binding GB22 demonstrated binding to human histone via thiazolidinedione warhead, with potential epigenetic effects .
Thiocyanate/Thioacetamides Antimicrobial/Antiviral Thiocyanate derivatives showed MICs <10 µM against S. aureus and C. albicans; some exhibited anti-HIV activity .
Chloroacetamide derivatives Broad-spectrum antimicrobial Electron-withdrawing groups (e.g., –Br, –NO₂) enhanced activity; logP >3 improved membrane penetration .

Activity Trends :

  • Antimicrobial Efficacy : Substituents with electron-withdrawing groups (e.g., halogens, nitro) enhance activity against pathogens like MRSA and E. coli .
  • Antidepressant Potential: Piperazine-linked derivatives show promise in behavioral models, likely via modulation of monoaminergic pathways .

ADME and Physicochemical Properties

  • Lipophilicity (logP) : Piperazine analogs (e.g., 3g, 3h) have moderate logP values (~2.5–3.0), balancing solubility and membrane permeability .
  • Metabolic Stability : Methylenedioxy derivatives may undergo oxidative metabolism, whereas dimethyl groups could reduce metabolic degradation .
  • Solubility : Pyridine-containing analogs are expected to have higher aqueous solubility than purely aromatic derivatives due to hydrogen-bonding capacity .

Q & A

Q. Q1.1: What are the optimal reaction conditions for synthesizing N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., 80–120°C) in solvents like DMF or toluene .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the acetamide group .
  • Catalysts : Bases like triethylamine or K₂CO₃ are used to deprotonate intermediates and drive reactions .
  • Purity Monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and purity . Post-synthesis, Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .

Advanced Synthesis Challenges

Q. Q2.1: How can researchers address regioselectivity challenges during functionalization of the benzo[d]thiazole and pyridine moieties?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy, methyl) to guide reactions to specific positions on the benzothiazole ring .
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., using tert-butyl groups) to control functionalization .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and transition states to optimize reaction pathways .

Basic Biological Activity Screening

Q. Q3.1: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer: Initial screening should include:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity) .
  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Molecular Docking : Preliminary computational studies (AutoDock Vina, Schrödinger) to predict binding affinity to targets like EGFR or COX-2 .

Advanced Biological Data Contradictions

Q. Q4.1: How should researchers resolve discrepancies between in vitro activity and poor in vivo efficacy?

Methodological Answer: Address pharmacokinetic-pharmacodynamic (PK-PD) mismatches via:

  • Solubility Optimization : Measure LogP (e.g., shake-flask method) and modify substituents (e.g., introduce polar groups) to improve aqueous solubility .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., vulnerable methyl groups) .
  • Formulation Adjustments : Develop nanoemulsions or liposomal carriers to enhance bioavailability .

Basic Pharmacokinetic Profiling

Q. Q5.1: What methods are used to assess this compound’s absorption properties?

Methodological Answer:

  • Caco-2 Cell Permeability Assays : Simulate intestinal absorption; a Papp value >1 × 10⁻⁶ cm/s indicates moderate permeability .
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Predicts blood-brain barrier penetration .
  • LogP Determination : Octanol-water partitioning via HPLC to correlate lipophilicity with absorption .

Advanced Mechanistic Studies

Q. Q6.1: How can researchers validate the hypothesized interaction between this compound and a specific enzyme target?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., hydrogen bonds with pyridine N) .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to confirm critical residue interactions .

Data Contradiction Analysis Framework

Q. Q7.1: What experimental strategies can reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Generate IC₅₀ values across multiple cell lines to assess selectivity .
  • Transcriptomic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis pathways) in sensitive vs. resistant lines .
  • Redox Activity Testing : Measure ROS generation to rule out nonspecific cytotoxicity .

Structural Analogs and SAR

Q. Q8.1: How can researchers systematically explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) and pyridine (e.g., fluorination) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at position 5) with activity .
  • Fragment-Based Screening : Identify critical pharmacophores via SPR or thermal shift assays .

Advanced Toxicity Profiling

Q. Q9.1: What mechanistic studies are needed to evaluate off-target toxicity risks?

Methodological Answer:

  • hERG Channel Binding Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
  • CYP450 Inhibition Screening : Fluorescent probes to test interactions with CYP3A4/2D6 .
  • Genotoxicity Testing : Ames test for mutagenicity and comet assay for DNA damage .

Formulation Challenges

Q. Q10.1: What strategies improve the formulation of this compound given its poor aqueous solubility?

Methodological Answer:

  • Salt Formation : Pair with counterions (e.g., HCl) to enhance solubility .
  • Nanoformulation : Prepare PEGylated nanoparticles (≤200 nm) via solvent evaporation .
  • Solid Dispersion : Use polymers like PVP or HPMC to stabilize amorphous phases .

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